

# (Z)-Aconitic Acid: A Comprehensive Physicochemical Profile

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## Compound of Interest

Compound Name: (Z)-Aconitic acid

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

**(Z)-Aconitic acid**, also known as cis-aconitic acid, is a tricarboxylic acid that plays a crucial role as an intermediate in the tricarboxylic acid (TCA) cycle, a fundamental metabolic pathway. Its unique chemical structure and properties make it a subject of interest in various fields, including biochemistry, drug development, and food chemistry. This technical guide provides a detailed overview of the physicochemical properties of **(Z)-Aconitic acid**, complete with experimental protocols and visual representations of its biological significance.

## Core Physicochemical Properties

The following tables summarize the key quantitative data for **(Z)-Aconitic acid**, providing a consolidated reference for its physical and chemical characteristics.

Identifier	Value	Reference
IUPAC Name	(Z)-prop-1-ene-1,2,3-tricarboxylic acid	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>6</sub> H <sub>6</sub> O <sub>6</sub>	<a href="#">[1]</a>
Molecular Weight	174.11 g/mol	<a href="#">[1]</a>
CAS Number	585-84-2	<a href="#">[1]</a>

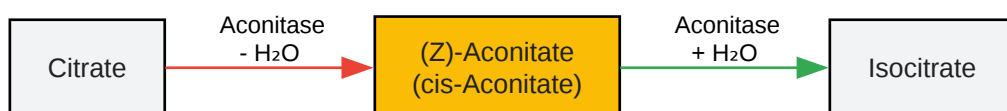
Property	Value	Reference
Melting Point	122 °C	[3][4]
125 °C	[1][2]	
Boiling Point	542.0 to 543.0 °C at 760 mmHg	[2][3]
Appearance	Colorless to yellow crystals	[3]
logP (o/w)	-0.140	[2][3]
Density	1.660 g/cm <sup>3</sup>	[1]

Solubility	Value	Reference
Water	1 g in 5.5 mL at 13 °C	[1]
1 g in 2 mL at 25 °C	[1]	
193,800 mg/L at 25 °C (estimated)	[3]	
400,000 mg/L at 25 °C (experimental)	[2][3]	
DMSO	34 mg/mL (sonication recommended)	[5]
Alcohol	Soluble	[1][3]
Ether	Slightly soluble	[1]

Acidity (pKa)	Value	Reference
pKa1	2.78	[6]
pKa2	4.41	[6]
pKa3	6.21	[6]

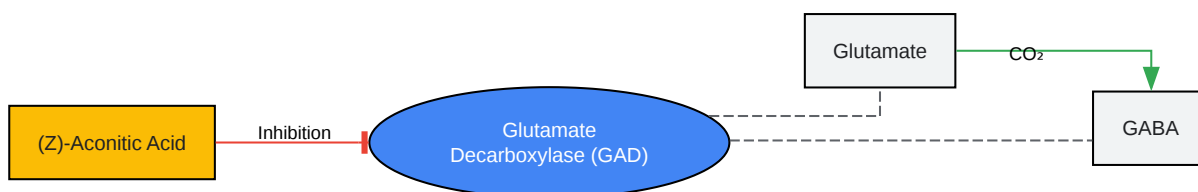
## Biological Significance and Signaling Pathways

**(Z)-Aconitic acid** is a key intermediate in the conversion of citrate to isocitrate within the citric acid cycle, a process catalyzed by the enzyme aconitase.[1][5] This cycle is central to cellular respiration and energy production. Additionally, **(Z)-Aconitic acid** has been identified as an inhibitor of glutamate decarboxylase, an enzyme responsible for the synthesis of the neurotransmitter GABA.[7]



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Role of (Z)-Aconitate in the Citric Acid Cycle.



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**(Z)-Aconitic Acid** as an inhibitor of Glutamate Decarboxylase.

## Experimental Protocols

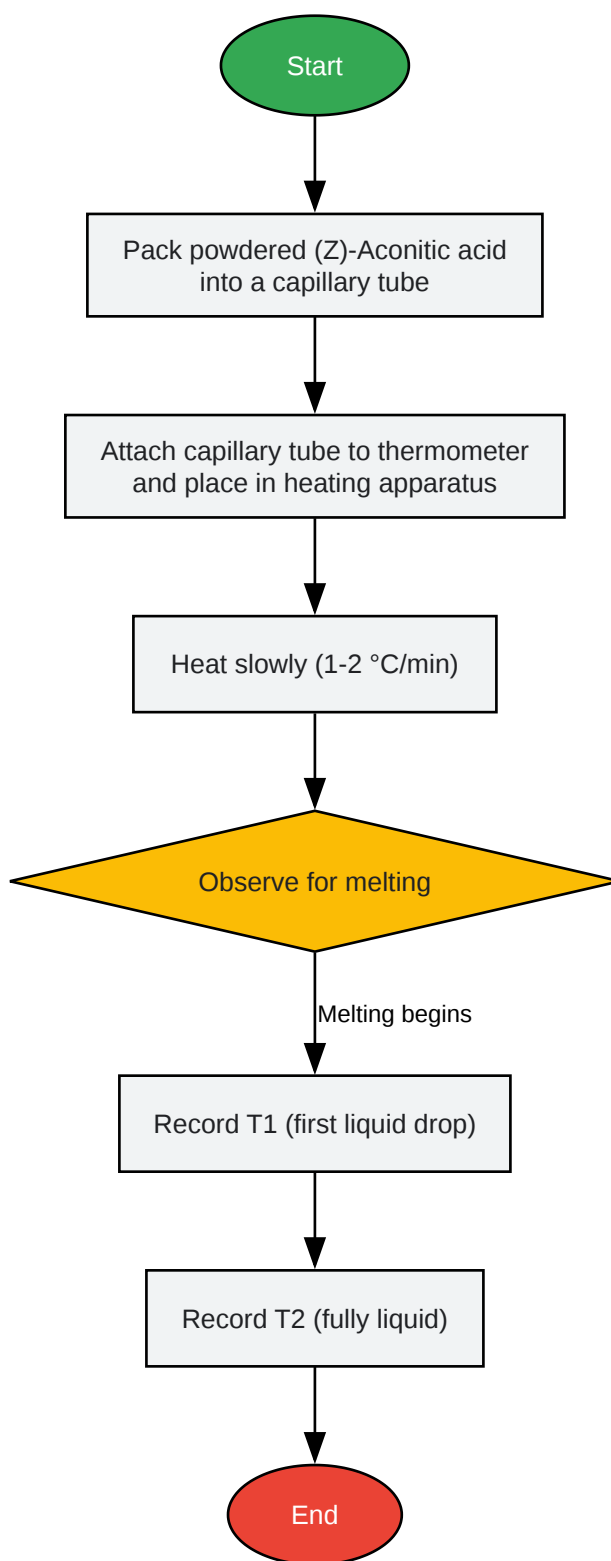
The following sections detail standardized methodologies for the determination of the key physicochemical properties of **(Z)-Aconitic acid**.

### Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid **(Z)-Aconitic acid** transitions to a liquid.

Methodology:

- A small, finely powdered sample of **(Z)-Aconitic acid** is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
- The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
- The assembly is placed in a heating bath (e.g., a Thiele tube with mineral oil or a calibrated melting point apparatus).
- The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.
- The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting point is reported as the range T1-T2.



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Workflow for Melting Point Determination.

## pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constants (pKa) of the three carboxylic acid groups in **(Z)-Aconitic acid**.

Methodology:

- A known concentration of **(Z)-Aconitic acid** is dissolved in deionized water.
- A calibrated pH electrode is immersed in the solution.
- A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally using a burette.
- The pH of the solution is recorded after each addition of the titrant, allowing the solution to stabilize.
- A titration curve is generated by plotting the pH versus the volume of titrant added.
- The equivalence points are identified as the points of steepest inflection on the curve. The pKa values correspond to the pH at the half-equivalence points.

## Solubility Determination (Shake-Flask Method)

Objective: To determine the solubility of **(Z)-Aconitic acid** in a given solvent (e.g., water) at a specific temperature.

Methodology:

- An excess amount of solid **(Z)-Aconitic acid** is added to a known volume of the solvent in a sealed flask.
- The flask is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
- The suspension is allowed to stand to permit the undissolved solid to settle.

- A sample of the supernatant is carefully withdrawn and filtered to remove any remaining solid particles.
- The concentration of **(Z)-Aconitic acid** in the filtrate is determined using a suitable analytical method, such as titration or UV-Vis spectroscopy. This concentration represents the solubility.

## Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- $^1\text{H}$  NMR: Provides information on the number and chemical environment of protons. For **(Z)-Aconitic acid**, this would reveal signals for the vinylic proton and the methylene protons.
- $^{13}\text{C}$  NMR: Shows the number and types of carbon atoms, including the three carboxyl carbons, the two  $\text{sp}^2$  carbons of the double bond, and the  $\text{sp}^3$  carbon of the methylene group.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis would identify the characteristic functional groups present in **(Z)-Aconitic acid**. Key expected absorptions include a broad O-H stretch from the carboxylic acid groups, a C=O stretch also from the carboxylic acids, and a C=C stretch from the alkene group.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For **(Z)-Aconitic acid**, the molecular ion peak corresponding to its molecular weight would be expected, along with fragment ions resulting from the loss of water, carbon dioxide, or other small fragments.

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